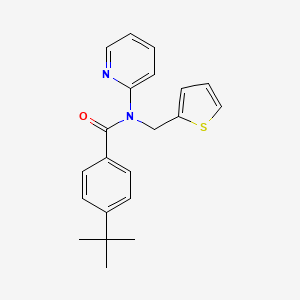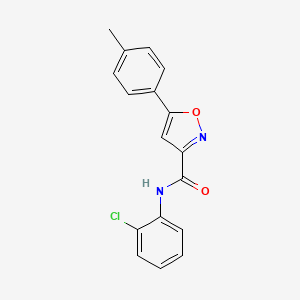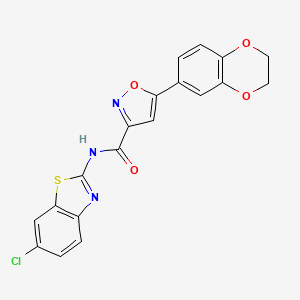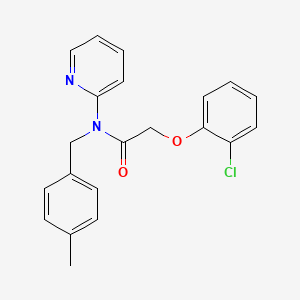
5-(3-fluoro-4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluoro-4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide: , commonly referred to as Compound X , belongs to the class of oxazole derivatives. Its chemical structure consists of an oxazole ring fused with a carboxamide group and substituted aromatic rings. The compound exhibits interesting pharmacological properties, making it a subject of scientific interest.
Métodos De Preparación
Synthetic Routes::
- Synthesis via Oxazole Formation:
- Compound X can be synthesized by cyclization of an appropriate precursor containing a carboxylic acid group and an amine group. The oxazole ring forms through intramolecular condensation.
- Reaction:
Precursor→Compound X
- Conditions: Acidic or basic conditions, elevated temperature.
- The sulfamoyl group is introduced using a sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
- Reaction:
Compound X+Sulfonating agent→Compound X with sulfamoyl group
- Conditions: Anhydrous conditions, low temperature.
- Large-scale production typically involves batch or continuous processes. Optimization of reaction conditions and purification steps ensures high yield and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction of the carbonyl group in the carboxamide moiety can yield the corresponding alcohol.
Substitution: Aromatic substitution reactions (e.g., halogenation, nitration) occur at the phenyl rings.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).
Substitution: Halogens (e.g., Br₂, Cl₂), nitric acid (HNO₃).
Amide Hydrolysis: Acid (HCl) or base (NaOH).
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Alcohol derivative.
- Substitution: Halogenated or nitrated derivatives.
- Amide Hydrolysis: Carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Medicine: Compound X exhibits promising anti-inflammatory and analgesic effects. It may serve as a lead compound for drug development.
Chemistry: Used as a reagent in organic synthesis.
Mecanismo De Acción
- Compound X likely interacts with specific molecular targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Compound Y: Similar structure but lacks the sulfamoyl group.
Compound Z: Contains a different heterocyclic ring (e.g., thiazole) instead of oxazole.
Propiedades
Fórmula molecular |
C17H14FN3O4S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
5-(3-fluoro-4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O4S/c1-10-2-3-11(8-14(10)18)16-9-15(21-25-16)17(22)20-12-4-6-13(7-5-12)26(19,23)24/h2-9H,1H3,(H,20,22)(H2,19,23,24) |
Clave InChI |
JYDOEMPEHAOAFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11352241.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11352249.png)
![N-[4-(benzyloxy)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352253.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11352266.png)
![N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11352268.png)

![4-butoxy-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B11352288.png)


![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide](/img/structure/B11352311.png)
![1-butyl-4-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11352318.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11352321.png)

